An In-Depth Technical Guide to 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine (CAS 52824-81-4)
An In-Depth Technical Guide to 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine (CAS 52824-81-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust starting point for researchers. The guide covers the compound's chemical identity, proposed physicochemical properties, a detailed synthetic protocol based on the Gewald reaction, and a discussion of its potential biological significance in the context of related thieno-fused heterocyclic systems.
Introduction: The Thieno[2,3-c]thiopyran Scaffold
The thieno[2,3-c]thiopyran ring system is a fused heterocyclic structure that has garnered interest in medicinal chemistry due to its structural similarity to other biologically active thieno-fused compounds, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. These related scaffolds are present in molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects. The incorporation of the thiopyran ring introduces a unique three-dimensional conformation compared to its pyridine and pyrimidine analogues, which may influence its interaction with biological targets. The 2-amino-3-benzoyl substitution pattern on the thiophene ring is a common feature in compounds that exhibit allosteric modulatory effects on various receptors.
Chemical Identity and Physicochemical Properties
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52824-81-4 | [1] |
| Molecular Formula | C₁₄H₁₃NOS₂ | [1] |
| Molecular Weight | 275.39 g/mol | Calculated |
| IUPAC Name | (2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-yl)(phenyl)methanone | [1] |
| InChI | 1S/C14H13NOS2/c15-14-12(10-6-7-17-8-11(10)18-14)13(16)9-4-2-1-3-5-9/h1-5H,6-8,15H2 | [1] |
| InChIKey | JBNQQIHJUGKSKU-UHFFFAOYSA-N | [1] |
| Predicted LogP | 3.5-4.5 | (Cheminformatics prediction) |
| Predicted Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | (Based on analogous structures) |
| Predicted Melting Point | 180-220 °C | (Based on analogous structures) |
Synthesis and Purification
The most plausible and efficient method for the synthesis of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. For the target compound, the likely starting materials are tetrahydrothiopyran-4-one, benzoylacetonitrile, and elemental sulfur.
Caption: Proposed synthetic workflow for 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine via the Gewald reaction.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the Gewald reaction and would require optimization for this specific transformation.
Materials:
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Tetrahydrothiopyran-4-one
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Benzoylacetonitrile
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Elemental Sulfur (powdered)
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Morpholine (or another suitable base like piperidine or triethylamine)
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Ethanol (anhydrous)
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiopyran-4-one (1.0 equivalent) and benzoylacetonitrile (1.0 equivalent) in anhydrous ethanol.
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Addition of Catalyst: To the stirred solution, add morpholine (0.1-0.2 equivalents) as a catalyst.
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Addition of Sulfur: Add finely powdered elemental sulfur (1.1 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
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Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, for higher purity, column chromatography on silica gel using a hexane:ethyl acetate gradient may be employed.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C=C).
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Melting Point Analysis: To assess purity.
Spectral Properties (Predicted)
Based on the analysis of similar 2-amino-3-benzoylthiophene derivatives, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectral Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A broad singlet for the -NH₂ protons (δ 6.0-7.0 ppm).- Multiplets for the phenyl protons (δ 7.2-7.8 ppm).- A series of multiplets for the thiopyran ring protons (δ 2.5-4.0 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon (δ 185-195 ppm).- Signals for the aromatic carbons of the phenyl and thiophene rings (δ 110-160 ppm).- Signals for the aliphatic carbons of the thiopyran ring (δ 25-50 ppm). |
| IR (cm⁻¹) | - N-H stretching vibrations (3300-3500 cm⁻¹).- C=O stretching vibration (1620-1650 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| MS (m/z) | - Molecular ion peak [M]⁺ at approximately 275.- Characteristic fragmentation patterns including the loss of the benzoyl group. |
Biological Significance and Potential Applications
While there is no specific biological data available for 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine, the thieno[2,3-c]thiopyran scaffold and the 2-amino-3-benzoylthiophene motif are present in molecules with a range of biological activities.
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Kinase Inhibition: Many thieno-fused pyrimidines and pyridines are known to be potent kinase inhibitors, which are crucial targets in cancer therapy. The unique three-dimensional structure of the thieno[2,3-c]thiopyran core could offer novel interactions with kinase active sites.
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Allosteric Modulation: 2-Amino-3-benzoylthiophene derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), such as the adenosine A₁ receptor. These modulators can fine-tune receptor signaling and offer a more subtle approach to drug action compared to direct agonists or antagonists.
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Anticancer and Anti-inflammatory Activity: The broader class of 2-aminothiophene derivatives has been extensively studied for its anticancer and anti-inflammatory properties. These activities are often attributed to their ability to interfere with key signaling pathways involved in cell proliferation and inflammation.
Caption: Potential biological activities of 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine based on its structural motifs.
Safety, Handling, and Storage
As with any research chemical with limited toxicological data, 3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine should be handled with care.
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Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration or storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. Aminothiophene derivatives can be susceptible to oxidation and hydrolysis.
Conclusion and Future Directions
3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine is a promising but currently understudied heterocyclic compound. This guide provides a foundational understanding of its chemical properties and a clear path for its synthesis and characterization. Future research should focus on:
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Experimental Validation: Performing the proposed synthesis and fully characterizing the compound to establish its definitive physicochemical and spectral properties.
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Biological Screening: Evaluating its activity in a range of biological assays, particularly those related to kinase inhibition, GPCR modulation, and anticancer effects, to uncover its therapeutic potential.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the benzoyl and thiopyran rings to understand the key structural features required for biological activity.
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